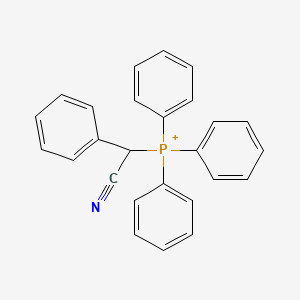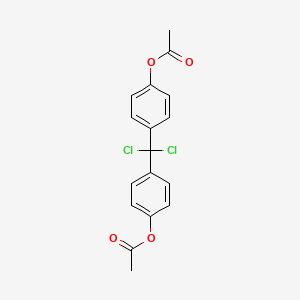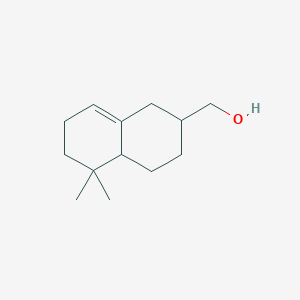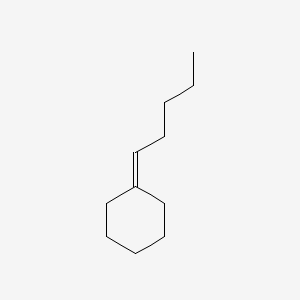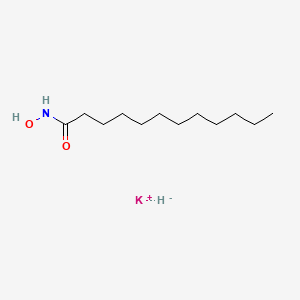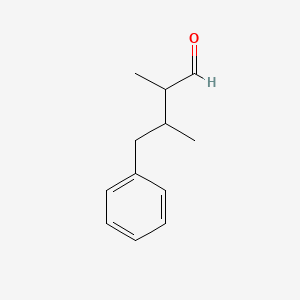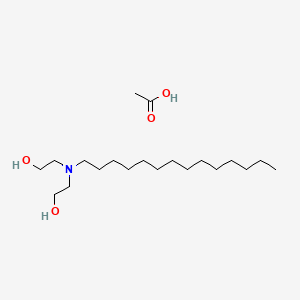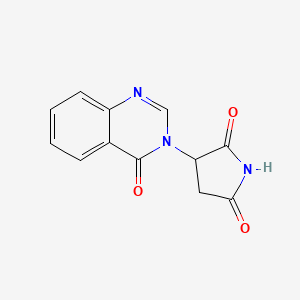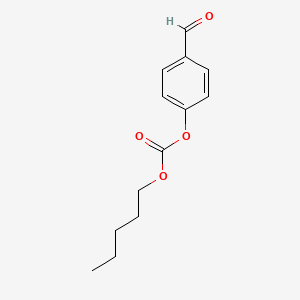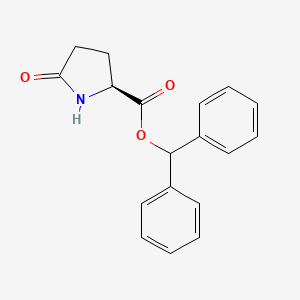
Xylenedisulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xylenedisulphonic acid is an organosulfur compound that belongs to the class of sulfonic acids. It is characterized by the presence of two sulfonic acid groups attached to a xylene ring. This compound is known for its strong acidic properties and is widely used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Xylenedisulphonic acid can be synthesized through the sulfonation of xylene. The process typically involves the reaction of xylene with sulfur trioxide or oleum (a solution of sulfur trioxide in sulfuric acid). The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the sulfonation process.
Industrial Production Methods: In an industrial setting, this compound is produced by the continuous sulfonation of xylene using sulfur trioxide. The process involves the use of a sulfonation reactor where xylene is continuously fed and reacted with sulfur trioxide. The resulting product is then neutralized and purified to obtain the desired this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: It can also be reduced under specific conditions to yield different reduced forms.
Substitution: The sulfonic acid groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Xylenedisulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions and as a reagent in analytical chemistry.
Biology: It is employed in biochemical assays and as a component in buffer solutions.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of xylenedisulphonic acid involves its strong acidic properties, which enable it to act as a catalyst in various chemical reactions. The sulfonic acid groups can donate protons, facilitating the formation of reactive intermediates and promoting reaction pathways. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
- Toluene sulfonic acid
- Benzenesulfonic acid
- Methanesulfonic acid
Comparison: Xylenedisulphonic acid is unique due to the presence of two sulfonic acid groups on the xylene ring, which enhances its acidity and reactivity compared to similar compounds with only one sulfonic acid group. This makes it particularly effective as a catalyst and reagent in various chemical processes.
Propriétés
Numéro CAS |
93904-89-3 |
|---|---|
Formule moléculaire |
C8H10O6S2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
(4-methylphenyl)methanedisulfonic acid |
InChI |
InChI=1S/C8H10O6S2/c1-6-2-4-7(5-3-6)8(15(9,10)11)16(12,13)14/h2-5,8H,1H3,(H,9,10,11)(H,12,13,14) |
Clé InChI |
NNXMZFSCTRDIBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


